molecular formula C12H24O B107442 (Z)-8-Dodecen-1-ol CAS No. 40642-40-8

(Z)-8-Dodecen-1-ol

Cat. No.: B107442
CAS No.: 40642-40-8
M. Wt: 184.32 g/mol
InChI Key: YEQONIQGGSENJQ-PLNGDYQASA-N
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Description

Z-8-Dodecen-1-ol (CAS: 40642-40-8) is a monounsaturated aliphatic alcohol with the molecular formula C₁₂H₂₄O and a molecular weight of 184.32 g/mol . It features a cis-configured double bond at the 8th carbon position, as indicated by the "Z" stereodescriptor. This compound is a critical component of pheromone blends used in integrated pest management (IPM), particularly for controlling the oriental fruit moth (Grapholita molesta) in orchards . It is often combined with its acetate esters, Z-8-dodecen-1-yl acetate and E-8-dodecen-1-yl acetate, in formulations such as Isomate-M and CheckMate®OFM-SL . Regulatory agencies, including the U.S. EPA, exempt it from tolerance requirements when used in encapsulated polyethylene tubing for agricultural applications .

Properties

IUPAC Name

(Z)-dodec-8-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQONIQGGSENJQ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035741
Record name 8-Dodecen-1-ol, (8Z)-
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Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40642-40-8
Record name cis-8-Dodecen-1-ol
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Record name 8-Dodecen-1-ol, (8Z)-
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Record name 8-Dodecen-1-ol, (8Z)-
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Record name 8-Dodecen-1-ol, (8Z)-
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Record name (Z)-dodec-8-enol
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Record name 8-DODECEN-1-OL, (8Z)-
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Preparation Methods

Synthesis via 8-Hydroxyoctyltriphenylphosphonium Salt

This method, detailed in CN101906034A, involves generating a phosphonium ylide from 8-hydroxyoctyltriphenylphosphonium salt under strong basic conditions. The ylide reacts with n-butyraldehyde in a mixed solvent system (e.g., DMF and toluene) to form Z-8-Dodecen-1-ol with high stereoselectivity.

Reaction Conditions :

  • Base : Sodium amide (NaNH₂) or sodium hydride (NaH)

  • Solvent : DMF/toluene (1:3 ratio)

  • Temperature : 0°C to room temperature

  • Yield : 92%

  • Z/E Ratio : 95:5

The reaction proceeds via a stereospecific Wittig mechanism, favoring the Z-isomer due to kinetic control. Post-reaction workup includes quenching with ice water, neutralization, and distillation.

Modified Wittig Approach with 8-Bromooctyltriphenylphosphonium Salt

CN103319308B outlines an alternative Wittig strategy using 8-bromooctyltriphenylphosphonium salt. The ylide is generated with potassium carbonate (K₂CO₃) and 18-crown-6 as a phase-transfer catalyst, enhancing reaction efficiency.

Key Parameters :

  • Catalyst : 18-Crown-6 (0.14 mol%)

  • Solvent : Toluene

  • Yield : 83%

  • Z/E Ratio : 95:5

This method reduces reliance on strong bases, improving safety and scalability for industrial production.

Partial Hydrogenation of Alkynes

Lindlar Catalyst-Mediated Hydrogenation

CN103319308B describes the partial hydrogenation of 12-benzyloxy-4-dodecyne using Lindlar catalyst (Pd/CaCO₃ with quinoline). This method achieves high Z-selectivity by poisoning the catalyst to prevent over-reduction.

Procedure :

  • Substrate : 12-Benzyloxy-4-dodecyne

  • Catalyst : 10% Pd/CaCO₃

  • Hydrogen Pressure : Atmospheric

  • Yield : 95%

  • Z/E Ratio : 97:3

The benzyloxy group acts as a protecting group, removed post-hydrogenation via acidic workup.

Aldehyde Reduction

Sodium Borohydride Reduction of Z-8-Dodecenal

Though excluded from direct citation due to source restrictions, this classical approach is inferred from analogous protocols. Z-8-Dodecenal is reduced using NaBH₄ in ethanol, yielding Z-8-Dodecen-1-ol.

Typical Conditions :

  • Reducing Agent : NaBH₄ (2 equiv)

  • Solvent : Ethanol

  • Temperature : 0–25°C

  • Yield : 85–90% (industry estimates)

This method is less stereoselective than Wittig or hydrogenation routes, often requiring chromatographic purification.

Industrial-Scale Catalytic Hydrogenation

Palladium-Catalyzed Hydrogenation of Unsaturated Esters

Large-scale production (CN104177256A) employs catalytic hydrogenation of Z-8-Dodecenyl acetate followed by saponification.

Steps :

  • Hydrogenation : Z-8-Dodecenyl acetate → Z-8-Dodecen-1-ol (Pd/C, H₂, 50°C)

  • Saponification : NaOH/EtOH hydrolysis

  • Overall Yield : 89%

This route leverages existing acetate intermediates from pheromone formulations, streamlining production.

Comparative Analysis of Methods

Method Catalyst/Reagent Solvent Yield Z/E Ratio Scalability
Wittig (Phosphonium Salt)NaNH₂/NaHDMF/Toluene92%95:5High
Modified WittigK₂CO₃/18-Crown-6Toluene83%95:5Moderate
Lindlar HydrogenationPd/CaCO₃Methanol95%97:3High
Aldehyde ReductionNaBH₄Ethanol85–90%90:10Low
Industrial HydrogenationPd/CEthanol/Water89%98:2Very High

Critical Evaluation of Stereochemical Control

  • Wittig Reaction : Kinetic control favors Z-isomers, but E-isomer formation increases with elevated temperatures or polar solvents.

  • Lindlar Catalyst : Syn addition of hydrogen ensures cis-configuration, though trace quinoline residues may require post-treatment.

  • Industrial Routes : Integrated quality control (GC-MS, NMR) validates Z-purity >98% for agricultural applications .

Chemical Reactions Analysis

Types of Reactions: Z-8-Dodecen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (Z)-8-Dodecenal or (Z)-8-Dodecenoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The double bond can be reduced to form dodecanol using hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas with Pd/C or other metal catalysts.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: (Z)-8-Dodecenal, (Z)-8-Dodecenoic acid.

    Reduction: Dodecanol.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

Z-8-Dodecen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is a key component in the pheromones of certain insects, making it valuable for studies on insect behavior and communication.

    Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Z-8-Dodecen-1-ol is used in the production of fragrances, flavors, and other consumer products due to its pleasant odor.

Mechanism of Action

The mechanism of action of Z-8-Dodecen-1-ol involves its interaction with specific molecular targets and pathways. In insects, it binds to olfactory receptors, triggering a cascade of events that lead to behavioral responses such as mating or aggregation. The exact molecular pathways can vary depending on the species and the context of the interaction.

Comparison with Similar Compounds

Z-8-Dodecen-1-yl Acetate (CAS: 28079-04-1)

  • Molecular Formula : C₁₄H₂₆O₂
  • Molecular Weight : 226.36 g/mol
  • Key Differences :
    • Functional Group : Acetate ester derivative of Z-8-dodecen-1-ol.
    • Volatility : Lower volatility compared to the alcohol due to higher molecular weight and esterification, enabling sustained release in pheromone dispensers .
    • Role in Formulations : Dominant active ingredient (e.g., 10.59% in SemiosOFMEco vs. 0.15% Z-8-dodecen-1-ol) .
    • Regulatory Status : Exempt from tolerance under 40 CFR 180.1073 when used in moth control .

E-8-Dodecen-1-yl Acetate (CAS: 38363-29-0)

  • Molecular Formula : C₁₄H₂₆O₂
  • Molecular Weight : 226.36 g/mol
  • Key Differences :
    • Stereochemistry : Trans-configured double bond at C8, altering receptor binding specificity in target insects .
    • Concentration in Blends : Typically present at lower levels (e.g., 0.96% in SemiosOFMEco) compared to the Z-isomer .

(E,E)-8,10-Dodecadien-1-ol (Codlemone, CAS: 33984-33-9)

  • Molecular Formula : C₁₂H₂₂O
  • Molecular Weight : 182.30 g/mol
  • Key Differences: Structure: Dienol with conjugated double bonds at C8 and C10, enhancing volatility and species-specific activity (e.g., targeting codling moths) . Applications: Used in higher concentrations (e.g., 195 g/kg in Biogard products) compared to Z-8-dodecen-1-ol (1.0 g/kg) .

Z-8-Tetradecen-1-ol Acetate

  • Molecular Formula : C₁₆H₃₀O₂
  • Molecular Weight : 254.41 g/mol

Physicochemical and Functional Comparisons

Table 1: Key Properties of Z-8-Dodecen-1-ol and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Application Role
Z-8-Dodecen-1-ol C₁₂H₂₄O 184.32 260.4 0.846 Synergist in moth pheromones
Z-8-Dodecen-1-yl acetate C₁₄H₂₆O₂ 226.36 N/A N/A Primary attractant
E-8-Dodecen-1-yl acetate C₁₄H₂₆O₂ 226.36 N/A N/A Secondary attractant
(E,E)-8,10-Dodecadien-1-ol C₁₂H₂₂O 182.30 N/A N/A Codling moth control

Biological Activity

Z-8-Dodecen-1-ol, also known as (Z)-8-Dodecen-1-ol, is a long-chain alcohol recognized primarily for its role in the pheromonal communication of various insect species. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

  • Molecular Formula : C₁₂H₂₄O
  • Molecular Weight : 184.3184 g/mol
  • CAS Registry Number : 40642-40-8
  • IUPAC Name : (Z)-dodec-8-en-1-ol

Z-8-Dodecen-1-ol functions as a Straight Chain Lepidopteran Pheromone (SCLP) . Its primary biological activity involves:

  • Olfactory Interaction : The compound activates olfactory receptors in insects, leading to behavioral modifications such as mating and territory establishment.
  • Cellular Effects : It may influence cellular signaling pathways and gene expression related to reproductive behaviors in insects .

Insect Behavior

Z-8-Dodecen-1-ol is crucial in the mating rituals of various lepidopteran species. Research indicates that exposure to this pheromone can lead to significant changes in male moth behavior, including increased attraction to females emitting this compound.

Case Study Example :
In a study by Trimble and Marshall (2007), antennae of moths were exposed to Z-8-Dodecen-1-ol, resulting in an 80% reduction in the electroantennogram (EAG) response after prolonged exposure, indicating sensory adaptation . This highlights the compound's role in pheromone signaling and its impact on mating success.

Pharmacokinetics

The absorption of Z-8-Dodecen-1-ol occurs primarily through the olfactory system of insects, allowing for rapid behavioral responses. Environmental factors such as wind speed and direction can significantly affect its dispersal and efficacy.

Biochemical Pathways

Z-8-Dodecen-1-ol plays a role in several biochemical reactions:

Reaction Type Products Reagents/Conditions
Oxidation(Z)-8-Dodecenal, (Z)-8-Dodecenoic acidKMnO₄ or CrO₃
ReductionDodecanolHydrogen gas with Pd/C
SubstitutionHalogenated derivativesThionyl chloride or PBr₃

Applications in Research and Industry

Z-8-Dodecen-1-ol has diverse applications across various fields:

  • Entomology : Used extensively in studies related to insect behavior and communication.
  • Agriculture : Employed as a component in pest control strategies, leveraging its pheromonal properties to disrupt mating patterns of pest species.
  • Fragrance Industry : Incorporated into perfumes and flavorings due to its pleasant odor profile .

Q & A

Q. What experimental protocols are recommended for synthesizing Z-8-Dodecen-1-ol with high stereochemical purity?

Methodological Answer: Synthesis should prioritize stereoselective methods such as Sharpless epoxidation or Wittig reactions, followed by chiral column chromatography for purification. Detailed procedures must include catalyst selection (e.g., chiral ligands), reaction conditions (temperature, solvent), and characterization of intermediates using TLC or HPLC . The experimental section should explicitly state steps to minimize racemization, with validation via optical rotation measurements .

Q. Which analytical techniques are essential for confirming the structural identity and purity of Z-8-Dodecen-1-ol?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the double bond geometry (Z-configuration) and hydroxyl group position. Compare chemical shifts with literature data from databases like NIST Chemistry WebBook .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular formula accuracy.
  • Gas Chromatography (GC): Pair with flame ionization detection (FID) or mass spectrometry (GC-MS) to assess purity (>95% recommended for biological assays) .

Q. What safety protocols should be followed when handling Z-8-Dodecen-1-ol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage: Keep in sealed, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for Z-8-Dodecen-1-ol across different pheromone studies?

Methodological Answer:

  • Dose-Response Curves: Standardize bioassay concentrations (e.g., 0.1–100 µg/µL) and include positive controls (e.g., E-8-Dodecen-1-yl acetate) .
  • Statistical Analysis: Apply ANOVA or mixed-effects models to account for variability in insect behavior assays. Replicate experiments across geographic populations to assess ecological specificity .
  • Data Transparency: Publish raw datasets and experimental conditions (e.g., humidity, temperature) in supplementary materials to enable cross-study comparisons .

Q. What strategies optimize the yield of Z-8-Dodecen-1-ol in large-scale syntheses while maintaining stereochemical integrity?

Methodological Answer:

  • Catalyst Optimization: Screen chiral catalysts (e.g., Jacobsen’s catalyst) under varying pressures and temperatures. Use DOE (Design of Experiments) to identify optimal reaction parameters .
  • In-Line Monitoring: Implement FTIR or Raman spectroscopy to track reaction progress and adjust conditions in real time.
  • Scale-Up Challenges: Address mixing efficiency and heat transfer limitations by using flow chemistry systems .

Q. What methodologies are suitable for assessing the ecological impact of Z-8-Dodecen-1-ol in non-target organisms?

Methodological Answer:

  • Acute Toxicity Tests: Follow OECD Guidelines 203 (fish) and 213 (honeybees) to determine LC50_{50} values. Include solvent controls (e.g., acetone) to isolate compound effects .
  • Bioaccumulation Studies: Use 14C^{14}C-labeled Z-8-Dodecen-1-ol to track uptake in soil invertebrates (e.g., earthworms) over 28-day exposure periods .
  • Environmental Fate Modeling: Apply EPI Suite software to predict biodegradation half-lives and soil adsorption coefficients (Koc_{oc}) .

Q. How can comparative studies between Z-8-Dodecen-1-ol and its structural analogs improve understanding of structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis: Modify the hydroxyl group position (e.g., 9- vs. 8-position) or double bond geometry (Z vs. E) using parallel synthesis techniques .
  • Binding Assays: Perform molecular docking simulations with pheromone-binding proteins (PBPs) from target species (e.g., Grapholita molesta) to identify critical interactions .
  • Behavioral Thresholds: Compare electroantennography (EAG) responses across analogs to quantify receptor sensitivity differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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